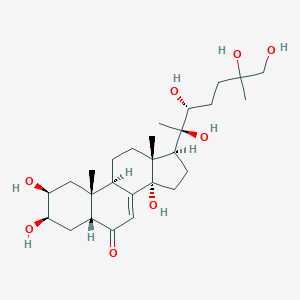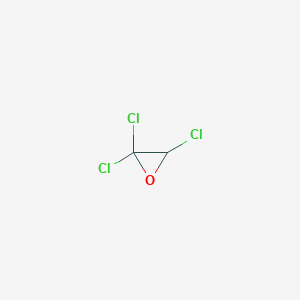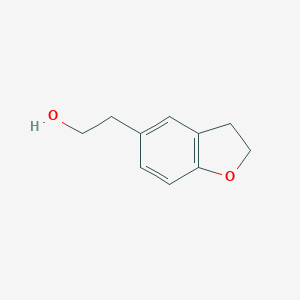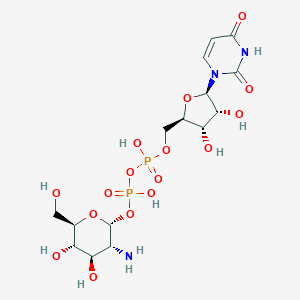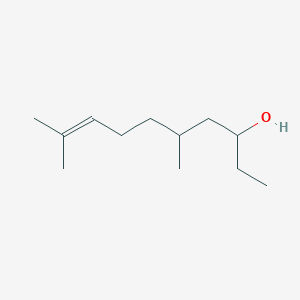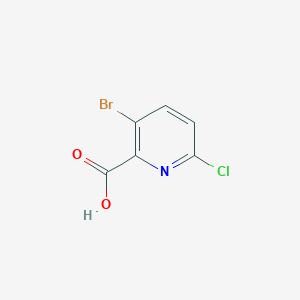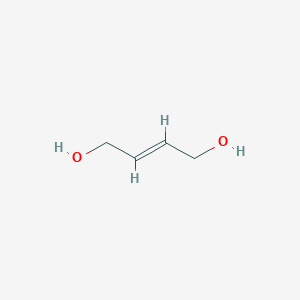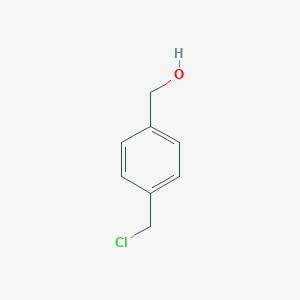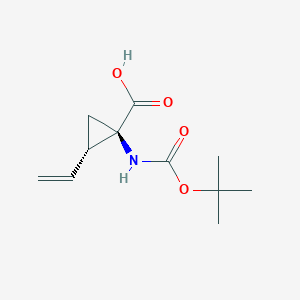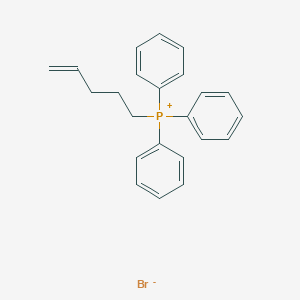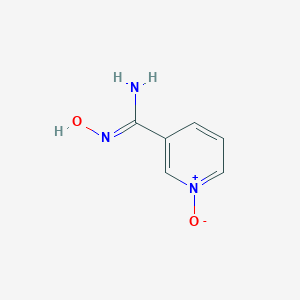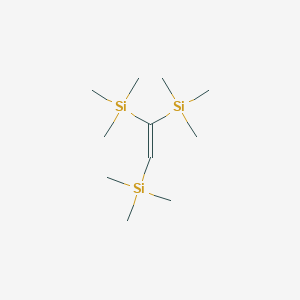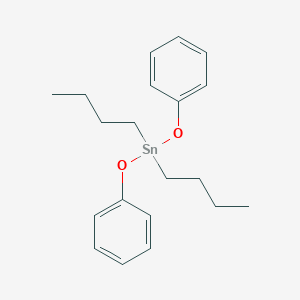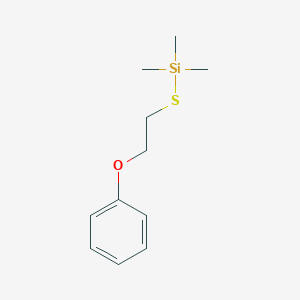
Trimethyl(2-phenoxyethylsulfanyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-phenoxyethylsulfanyl)silane, also known as TESPS, is a chemical compound that belongs to the family of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl(2-phenoxyethylsulfanyl)silane is not fully understood. However, it is believed that Trimethyl(2-phenoxyethylsulfanyl)silane reacts with various functional groups such as hydroxyl, carboxyl, and amino groups, leading to the formation of covalent bonds. This reaction results in the modification of the surface properties of various materials, leading to improved adhesion, stability, and mechanical properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Trimethyl(2-phenoxyethylsulfanyl)silane. However, studies have shown that Trimethyl(2-phenoxyethylsulfanyl)silane is non-toxic and does not cause any adverse effects on living organisms. Additionally, Trimethyl(2-phenoxyethylsulfanyl)silane has been shown to have low skin irritation potential, making it a safe option for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl(2-phenoxyethylsulfanyl)silane has several advantages for lab experiments. It is a readily available and affordable reagent that can be easily synthesized. Additionally, Trimethyl(2-phenoxyethylsulfanyl)silane has a long shelf life and can be stored for extended periods without degradation. However, Trimethyl(2-phenoxyethylsulfanyl)silane has some limitations, such as its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Trimethyl(2-phenoxyethylsulfanyl)silane in scientific research. One potential application is in the preparation of new silane-modified polymers with improved properties. Additionally, Trimethyl(2-phenoxyethylsulfanyl)silane can be used as a crosslinking agent in the preparation of new silicone rubbers with enhanced mechanical properties. Furthermore, Trimethyl(2-phenoxyethylsulfanyl)silane can be used as a surface modifier for various materials, leading to improved adhesion and stability. Overall, Trimethyl(2-phenoxyethylsulfanyl)silane has great potential for various scientific research applications, and further studies are needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, Trimethyl(2-phenoxyethylsulfanyl)silane is a unique and versatile organosilicon compound that has a wide range of scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. Trimethyl(2-phenoxyethylsulfanyl)silane has been shown to be non-toxic and has low skin irritation potential, making it a safe option for various applications. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential uses of Trimethyl(2-phenoxyethylsulfanyl)silane.
Synthesemethoden
Trimethyl(2-phenoxyethylsulfanyl)silane can be synthesized using a simple and efficient method. The synthesis involves the reaction between trimethylsilyl chloride and 2-phenoxyethylthiol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields Trimethyl(2-phenoxyethylsulfanyl)silane with high purity.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-phenoxyethylsulfanyl)silane has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various organosilicon compounds. Trimethyl(2-phenoxyethylsulfanyl)silane is also used as a crosslinking agent in the preparation of silicone rubber. Additionally, Trimethyl(2-phenoxyethylsulfanyl)silane is used in the preparation of various silane-modified polymers, which have unique properties such as improved adhesion, toughness, and flexibility.
Eigenschaften
CAS-Nummer |
16654-62-9 |
|---|---|
Produktname |
Trimethyl(2-phenoxyethylsulfanyl)silane |
Molekularformel |
C11H18OSSi |
Molekulargewicht |
226.41 g/mol |
IUPAC-Name |
trimethyl(2-phenoxyethylsulfanyl)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
HNEIEHLSYFASRF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCCOC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)SCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



